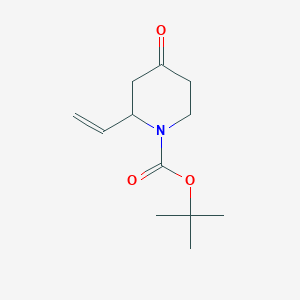
Rubinaphthin A
Übersicht
Beschreibung
Rubinaphthin A is a naturally occurring naphthohydroquinone compound isolated from the roots of Rubia yunnanensis and Rubia cordifolia . It is known for its bioactive properties, including antibacterial and antitumor activities . The molecular formula of this compound is C17H18O9, and it has a molecular weight of 366.32 g/mol .
Wirkmechanismus
Target of Action
Rubinaphthin A, a naphthohydroquinone, primarily targets the Tobacco Mosaic Virus (TMV) . TMV is a widespread plant pathogen that causes significant damage to a variety of crops. The inhibitory activity of this compound against TMV suggests potential applications in agricultural biotechnology for disease control.
Mode of Action
It has been observed that this compound exhibits inhibitory activity against tmv . This suggests that the compound may interact with the virus in a way that prevents its replication or disrupts its life cycle.
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It is known that this compound can be found in the roots of rubia yunnanensis , suggesting that it is likely absorbed and distributed within the plant
Result of Action
The primary result of this compound’s action is the inhibition of TMV . This could potentially lead to a decrease in the severity of diseases caused by TMV in affected plants.
Biochemische Analyse
Biochemical Properties
Rubinaphthin A interacts with the tobacco mosaic virus (TMV), exhibiting inhibitory activity
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against TMV
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily related to its inhibitory activity against TMV
Vorbereitungsmethoden
Rubinaphthin A can be obtained through microbial fermentation or semi-synthetic methods . In microbial fermentation, specific strains such as Streptomyces rubiginosus are used to produce this compound . The semi-synthetic method involves extracting the desired compound from natural sources and modifying its structure . The compound is typically isolated from the roots of Rubia yunnanensis and Rubia cordifolia .
Analyse Chemischer Reaktionen
Rubinaphthin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Rubinaphthin A has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Rubinaphthin A is part of a group of naphthohydroquinones, including rubinaphthins B, C, and D . These compounds share similar structures but differ in their specific functional groups and bioactivities. For example, rubinaphthin B has a different substitution pattern on the naphthalene ring, leading to variations in its biological activity . This compound is unique due to its specific combination of hydroxyl and glucopyranosyloxy groups, which contribute to its distinct bioactive properties .
Eigenschaften
IUPAC Name |
1-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24)/t11-,13-,14+,15-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNXGSCHXKQJX-OQAPJDJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345942 | |
| Record name | Rubinaphthin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448962-05-8 | |
| Record name | Rubinaphthin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B2786317.png)


![11-[(3-fluorophenyl)methanesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2786322.png)
![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)
![2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide](/img/structure/B2786324.png)
![Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate](/img/structure/B2786325.png)
![Ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2786326.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2786327.png)

![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2786332.png)

![2-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2786334.png)
